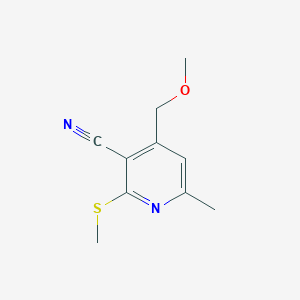
4-(methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile
描述
4-(Methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a methoxymethyl group at the 4-position, a methyl group at the 6-position, a methylsulfanyl group at the 2-position, and a carbonitrile group at the 3-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-cyanopyridine with methoxymethyl chloride and sodium hydride in an aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired compound.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction. In this method, 2-bromo-3-cyanopyridine is reacted with methoxymethyl boronic acid and a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is conducted under an inert atmosphere, and the desired product is obtained after purification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is often considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
4-(Methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, methoxymethyl chloride, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
4-(Methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-(methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 4-(Methoxymethyl)-2-methylsulfanyl-6-methylpyridine-3-carbonitrile
- 4-(Methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
- 4-(Methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carboxylic acid
Uniqueness
4-(Methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxymethyl, methylsulfanyl, and carbonitrile groups in the pyridine ring allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-methylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-4-8(6-13-2)9(5-11)10(12-7)14-3/h4H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHQWSQKBRPJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)C#N)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172542 | |
| Record name | 4-(Methoxymethyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30820-93-0 | |
| Record name | 4-(Methoxymethyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30820-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methoxymethyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















